![molecular formula C26H24FN3O5S B2500698 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866896-69-7](/img/no-structure.png)
7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24FN3O5S and its molecular weight is 509.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities
Antiproliferative Activities
Compounds within the thienopyrimidine class, including structures similar to the specified compound, have been evaluated for their antiproliferative activities. For instance, tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives have demonstrated strong antiproliferative activity against various cell lines, outperforming Fluorouracil in some cases. These findings suggest potential applications in cancer research and therapy, emphasizing the importance of structural variations in enhancing biological efficacy (Tang et al., 2014).
Inhibitory Activities
Derivatives of pyrido[2,3-d]pyrimidines have been synthesized and screened for various inhibitory activities, including urease inhibition. This exploration provides insights into the compound's potential for treating conditions related to urease activity, such as infections caused by Helicobacter pylori. The specific activity levels vary among derivatives, highlighting the influence of structural modifications on biological functions (Rauf et al., 2010).
Chemical Synthesis and Characterization
Synthesis Techniques
The synthesis of thienopyrimidine derivatives involves multiple steps, including reactions with various aldehydes, acids, and bases to introduce different functional groups. These methods underscore the chemical versatility of the thienopyrimidine scaffold and its potential for generating a wide range of biologically active compounds. The ability to modify the core structure extensively allows for the exploration of its applications in medicinal chemistry and drug design (El-Gazzar et al., 2006).
Novel Derivatives and Applications
The creation of novel thienopyrimidine derivatives through strategic chemical modifications has led to compounds with promising biological activities. This includes the exploration of their antibacterial properties, offering potential applications in addressing antibiotic resistance. The structural diversity within this class of compounds enables the targeted design of molecules with specific biological activities, contributing to the development of new therapeutic agents (More et al., 2013).
特性
CAS番号 |
866896-69-7 |
|---|---|
分子式 |
C26H24FN3O5S |
分子量 |
509.55 |
IUPAC名 |
11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C26H24FN3O5S/c1-15(31)28-10-9-19-22(14-28)36-25-23(19)24(32)30(20-8-7-18(34-2)12-21(20)35-3)26(33)29(25)13-16-5-4-6-17(27)11-16/h4-8,11-12H,9-10,13-14H2,1-3H3 |
InChIキー |
IIFZILZWTGRYGN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=C(C=C(C=C5)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



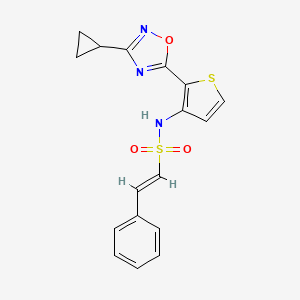

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)
![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)
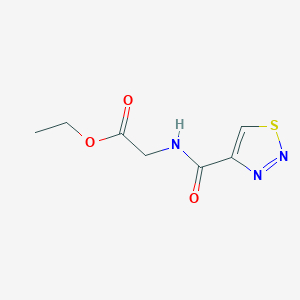
![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

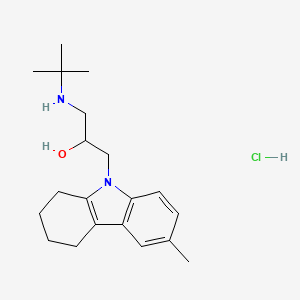
![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)
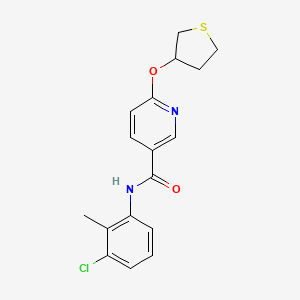
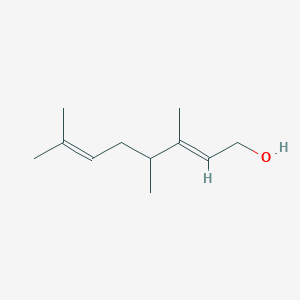
![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)
![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)
![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)